4-(Aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
4-(Aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound with a complex structure It features a pyrrolidin-2-one core substituted with an aminomethyl group at the 4-position, an ethyl group at the 1-position, and a 1-methyl-1H-imidazol-2-yl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidin-2-one core, followed by the introduction of the aminomethyl, ethyl, and imidazolyl substituents through various functional group transformations. Key steps may include:
Formation of the Pyrrolidin-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: This step often involves nucleophilic substitution reactions using reagents like formaldehyde and ammonia or amines.
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Imidazolyl Substitution: The imidazolyl group can be introduced through condensation reactions involving imidazole derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl and imidazolyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or catalysts.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)-1-methyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one
- 4-(Aminomethyl)-1-ethyl-5-(1H-imidazol-2-yl)pyrrolidin-2-one
- 4-(Aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-4-yl)pyrrolidin-2-one
Uniqueness
4-(Aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 1-position and the 1-methyl-1H-imidazol-2-yl group at the 5-position differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C11H18N4O |
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Molecular Weight |
222.29 g/mol |
IUPAC Name |
4-(aminomethyl)-1-ethyl-5-(1-methylimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H18N4O/c1-3-15-9(16)6-8(7-12)10(15)11-13-4-5-14(11)2/h4-5,8,10H,3,6-7,12H2,1-2H3 |
InChI Key |
VEDFDPMMBYZEAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(CC1=O)CN)C2=NC=CN2C |
Origin of Product |
United States |
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